(1-Cyclobutylvinyl)benzene is an organic compound characterized by the presence of a cyclobutyl group attached to a vinyl group, which in turn is bonded to a benzene ring. Its chemical structure can be denoted as CH, indicating it contains twelve carbon atoms and fourteen hydrogen atoms. The compound features a unique combination of cyclic and aromatic structures, which contributes to its distinctive chemical properties.
The cyclobutyl group, being a four-membered ring, introduces strain into the molecule, affecting its reactivity and stability. The vinyl group, or ethenyl group, adds unsaturation to the structure, making it more reactive in certain
Several synthetic routes can be employed to produce (1-cyclobutylvinyl)benzene:
(1-Cyclobutylvinyl)benzene finds potential applications in various fields:
Interaction studies involving (1-cyclobutylvinyl)benzene would typically focus on its reactivity with electrophiles and nucleophiles. Understanding these interactions is crucial for predicting its behavior in various chemical environments and potential applications in drug design or material science.
Studies might include:
(1-Cyclobutylvinyl)benzene shares structural similarities with several other compounds. Below is a comparison table highlighting its uniqueness alongside similar compounds:
| Compound Name | Structure Type | Key Features | Uniqueness |
|---|---|---|---|
| Styrene | Vinyl-benzene | Simple vinyl group | Lacks cyclic strain |
| 1-Methylcyclohexene | Cycloalkene | Six-membered ring | Larger ring size compared to cyclobutane |
| 4-Cyclohexenylbenzene | Cycloalkene | Six-membered ring attached to benzene | Different ring size |
| 1-Cyclopentylethylene | Cyclopentane derivative | Five-membered ring | Smaller ring size |
The unique combination of a cyclobutyl group and a vinyl moiety attached to a benzene ring distinguishes (1-cyclobutylvinyl)benzene from these similar compounds, particularly regarding its strain characteristics and reactivity profile.
Nickel(0) catalysis has emerged as a powerful tool for constructing cyclobutane-containing compounds via oxidative cyclization. This method capitalizes on nickel’s ability to mediate bond-forming reactions between simple π-systems under mild conditions.
The reaction typically begins with the oxidative cyclization of a nickel(0) complex with two unsaturated substrates. For instance, styrene derivatives and ethylene or tetrafluoroethylene (TFE) undergo coordination to the nickel center, followed by oxidative coupling to form a metallacycle intermediate. Structural analyses reveal that Ni(0) complexes with tris(cyclohexyl)phosphine (PCy₃) ligands facilitate the formation of five-membered nickelacyclopentanes. These intermediates exhibit remarkable stability, enabling isolation and characterization via X-ray crystallography.
A critical step involves ligand-modulated reductive elimination or α-elimination. In the presence of amines, nickelacycles undergo α-fluorine elimination (for fluorinated substrates) or β-hydride elimination, leading to cyclobutane ring formation. For non-fluorinated systems, such as (1-cyclobutylvinyl)benzene, analogous mechanisms likely involve ethylene instead of TFE, with protonation or alkyl migration steps closing the four-membered ring.
The choice of ligand profoundly influences reaction efficiency and selectivity. Primary aminophosphines, though rarely used in nickel catalysis, enable reductive [2+2] cycloadditions of alkynes to form cyclobutenes. Similarly, PCy₃ promotes oxidative cyclization of styrenes with ethylene, avoiding side reactions like β-hydride elimination. Functional group tolerance is broad, with ethers, aldehydes, and heterocycles remaining intact under optimized conditions.
| Substrates | Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene + Ethylene | PCy₃ | (1-Cyclobutylvinyl)benzene analog | 62* | |
| Phenylacetylene | L1† | trans-Cyclobutene | 85 | |
| 4-Methoxystyrene | PCy₃ | Fluorinated cyclobutyl derivative | 71 |
*Hypothetical yield based on analogous systems; †Primary aminophosphine ligand.
The strained four-membered carbocycle embedded in (1-Cyclobutylvinyl)benzene presents an ideal platform for stereo-defined carbon–hydrogen activation. The most effective strategy to date employs a weakly coordinating amide auxiliary on the cyclobutane ring combined with a bidentate chiral ligand to direct palladium-mediated β-carbon–hydrogen cleavage, followed by oxidative addition of an electrophile and reductive elimination. Key mechanistic elements are:
Table 1. Representative asymmetric carbon–hydrogen activations furnishing cyclobutyl-derived precursors of (1-Cyclobutylvinyl)benzene.
| Entry | Starting material | Electrophile | Chiral ligand (full description) | Yield % | Enantiomeric ratio | Ref. |
|---|---|---|---|---|---|---|
| 1 | Cyclobutyl carboxamide | 4-iodotoluene | Mono N protected aminomethyl oxazoline with tert-butyl side chain and chiral oxazoline ring | 87 | 97:3 | 13 |
| 2 | Same as Entry 1 | Iodobenzene | Same ligand | 85 | 97:3 | 13 |
| 3 | Same as Entry 1 | Bis(pinacolato)diboron (borylation) | Mono N protected aminomethyl oxazoline bearing isopropyl side chain | 72 | 96:4 | 24 |
| 4 | Cyclobutyl carboxamide with α-substituent | Arylboronic acid | Mono N protected α-amino-O-methylhydroxamic acid | 63 | 95:5 | 11 |
These studies show that β-carbon–hydrogen activation can be general for both aryl and boryl transfer, setting a stereogenic centre directly on the cyclobutane backbone of the target molecule.
Selective installation of the vinyl group that defines (1-Cyclobutylvinyl)benzene demands ligands able to:
Systematic modification of the aminomethyl oxazoline scaffold revealed two cooperative stereogenic elements are obligatory: one on the amino acid side chain and one on the oxazoline ring. Elimination of either centre collapses enantio-control [1].
Table 2. Effect of ligand structure on palladium-catalysed vinylation of cyclobutyl carboxamide with (E)-styrenyl iodide.
| Ligand description | Key structural change | Product yield % | Enantiomeric ratio | Ref. |
|---|---|---|---|---|
| Achiral amino acid, achiral oxazoline | Baseline scaffold | 20 | 50:50 | 13 |
| Chiral amino acid only | Introduces isopropyl stereocentre | 50 | 75:25 | 13 |
| Chiral amino acid + chiral oxazoline (matched configuration) | Adds chiral centre on heterocycle | 65 | 96:4 | 13 |
| Same as above with tert-butyl on oxazoline | Increases steric bulk | 58 | 94:6 | 13 |
Under optimised conditions (palladium(II) dichloride + fifteen mole percent of the matched ligand, silver(I) carbonate, chloroform, sixty degrees Celsius, forty-eight hours) the vinylation delivers enantioenriched (1-Cyclobutylvinyl)benzene in up to fifty-eight percent isolated yield and ninety-six to four enantiomeric ratio [1].
Design principles extracted from these data are:
While direct kinetic resolution of (1-Cyclobutylvinyl)benzene has not yet been reported, closely related strained three-membered rings provide a blueprint for future development. Two complementary concepts dominate: palladium-catalysed enantioselective arylation of aminomethyl cyclopropanes and copper-catalysed vinyl cation insertion into unactivated carbon–hydrogen bonds.
Table 3. Illustrative kinetic resolutions of cyclopropane substrates relevant to cyclobutyl chemistry.
| Method | Substrate | Chiral catalyst system | Selectivity factor s | Product enantiomeric ratio | Ref. |
|---|---|---|---|---|---|
| β-Carbon–hydrogen arylation of aminomethyl cyclopropane | trans-Disubstituted aminomethyl cyclopropane | Palladium(II) acetate + mono N protected aminomethyl oxazoline + silver(I) carbonate | >50 | 98:2 | 29 |
| Tandem diyne cyclisation / unactivated carbon–hydrogen insertion | Racemic diynyl cyclopropane | Copper(I) iodide + bis oxazoline ligand | 750 | 97:3 | 36 |
Mechanistic analysis indicates that in the palladium system the rate-determining carbon–hydrogen cleavage proceeds through a boat-like transition state whose torsional strain is relieved only for one enantiomer, while in the copper system an in-situ generated vinyl cation displays face-selective insertion governed by ligand-induced chiral counter-anion binding [5] [6].
These kinetic resolutions highlight design parameters transferable to four-membered rings: (i) enforce rapid metal insertion into a single prochiral carbon–hydrogen bond, (ii) employ sterically biased ligands that discriminate between transient σ-alkyl metal intermediates, and (iii) harness strain-release to amplify rate differences between enantiomers.